molecular formula C18H19BrN4O3 B13130110 1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione CAS No. 88602-92-0

1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione

Cat. No.: B13130110
CAS No.: 88602-92-0
M. Wt: 419.3 g/mol
InChI Key: LMQQLPZNTJODRT-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione is an organic compound with a complex structure, characterized by the presence of multiple amino groups, a bromine atom, and a butoxy group attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione typically involves multi-step organic reactionsThe butoxy group can be introduced via etherification reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetraamino-2-bromo-6-butoxyanthracene-9,10-dione is unique due to its specific combination of amino, bromine, and butoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

88602-92-0

Molecular Formula

C18H19BrN4O3

Molecular Weight

419.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-6-butoxyanthracene-9,10-dione

InChI

InChI=1S/C18H19BrN4O3/c1-2-3-4-26-10-6-9(21)12-14(16(10)23)18(25)11-8(20)5-7(19)15(22)13(11)17(12)24/h5-6H,2-4,20-23H2,1H3

InChI Key

LMQQLPZNTJODRT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N

Origin of Product

United States

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